An In-depth Technical Guide to the Physical Properties of (2-methoxyphenyl)hydrazine hydrochloride
An In-depth Technical Guide to the Physical Properties of (2-methoxyphenyl)hydrazine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical and spectral properties of (2-methoxyphenyl)hydrazine hydrochloride. It includes a summary of quantitative data, detailed experimental protocols for property determination, and logical workflows relevant to its synthesis and characterization.
Core Physical Properties
Data Presentation: Summary of Physical Properties
| Property | Value | Source(s) |
| CAS Number | 6971-45-5 | [1][2] |
| Molecular Formula | C₇H₁₁ClN₂O | [1][2] |
| Molecular Weight | 174.63 g/mol | [1][2] |
| Melting Point | 155 °C | [1] |
| Appearance | Crystalline Solid (Likely white to off-white) | Inferred from related compounds[4][5][6] |
| Solubility | Water soluble (qualitative) | Inferred from related compounds[4] |
| pKa | Data not available | |
| Hazard Identification | Skin, eye, and respiratory irritant | [1][2] |
Synthesis and Characterization Workflows
The synthesis and subsequent characterization of (2-methoxyphenyl)hydrazine hydrochloride follow a standard pathway for aromatic hydrazines. The process typically involves diazotization of the corresponding aniline, followed by reduction and salt formation.
Mandatory Visualization 1: Synthesis Pathway
The following diagram illustrates the synthetic route from o-anisidine to (2-methoxyphenyl)hydrazine hydrochloride.
Mandatory Visualization 2: Characterization Workflow
This diagram outlines a logical workflow for the physical and spectroscopic characterization of the final product.
Experimental Protocols
The following sections detail generalized methodologies for determining the key physical properties of (2-methoxyphenyl)hydrazine hydrochloride.
The melting point is a critical indicator of purity.
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Objective: To determine the temperature range over which the solid compound transitions to a liquid.
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Apparatus: Capillary melting point apparatus, capillary tubes, mortar and pestle.
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Procedure:
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A small, dry sample of (2-methoxyphenyl)hydrazine hydrochloride is finely ground.
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The powder is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated rapidly to about 15-20 °C below the expected melting point (155 °C), then the heating rate is reduced to 1-2 °C per minute.
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The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (completion) are recorded as the melting range. For a pure compound, this range is typically narrow (< 2 °C).
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This protocol provides a qualitative measure of solubility.
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Objective: To determine if the compound is soluble, partially soluble, or insoluble in water.
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Apparatus: Test tubes, spatula, vortex mixer (optional).
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Procedure:
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Approximately 10-20 mg of the compound is added to a test tube.
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1 mL of deionized water is added to the test tube.
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The mixture is agitated vigorously (e.g., using a vortex mixer) for 1-2 minutes.
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The mixture is allowed to stand and then visually inspected for the presence of undissolved solid.
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Observations are recorded. A clear solution indicates solubility, while a persistent suspension or precipitate indicates partial solubility or insolubility. Given its hydrochloride nature, (2-methoxyphenyl)hydrazine hydrochloride is expected to be soluble.
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Spectroscopic methods are essential for confirming the molecular structure of the compound.
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the carbon-hydrogen framework of the molecule.
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Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., DMSO-d₆ or D₂O).
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Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
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¹H NMR Spectrum:
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Aromatic Region (approx. 6.8-7.5 ppm): A complex multiplet pattern corresponding to the four protons on the substituted benzene ring.
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Methoxy Group (approx. 3.8-4.0 ppm): A sharp singlet integrating to three protons (-OCH₃).
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Hydrazine Protons (-NHNH₃⁺): Broad, exchangeable signals whose chemical shift is highly dependent on solvent, concentration, and temperature.
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¹³C NMR Spectrum:
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Aromatic Carbons (approx. 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with the carbon attached to the methoxy group appearing furthest downfield.
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Methoxy Carbon (approx. 55-60 ppm): A signal corresponding to the -OCH₃ carbon.
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3.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
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Apparatus: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
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Procedure (ATR):
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A small amount of the solid sample is placed directly on the ATR crystal.
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Pressure is applied to ensure good contact between the sample and the crystal.
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The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
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Expected Absorptions:
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N-H Stretch (approx. 3200-3400 cm⁻¹): Broad absorption bands from the hydrazine group.
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Aromatic C-H Stretch (approx. 3000-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹.
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Aliphatic C-H Stretch (approx. 2850-2960 cm⁻¹): From the methoxy group.
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Aromatic C=C Bending (approx. 1450-1600 cm⁻¹): Multiple sharp bands characteristic of the benzene ring.
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C-O Stretch (approx. 1200-1250 cm⁻¹): A strong band from the aryl ether linkage.
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3.3.3 UV-Visible Spectroscopy
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Objective: To analyze the electronic transitions within the aromatic system.
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Apparatus: UV-Vis spectrophotometer, quartz cuvettes, suitable solvent (e.g., ethanol or water).
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Procedure:
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A dilute solution of the compound is prepared in a UV-transparent solvent.
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The solution is placed in a quartz cuvette.
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The absorbance is measured over a wavelength range of approximately 200-400 nm.
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Expected Absorptions: Aromatic compounds typically exhibit strong absorptions (π → π* transitions). For a substituted benzene ring like this, characteristic absorption bands are expected around 200-220 nm and a less intense, broader band around 260-280 nm.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 2-Methoxyphenylhydrazine Hydrochloride | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]
- 5. 4-Methoxyphenylhydrazine hydrochloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Page loading... [wap.guidechem.com]
